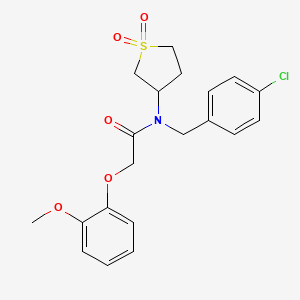
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H22ClNO5S and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound notable for its potential biological activities. This compound, characterized by its unique structural features, has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, particularly cancer. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19ClN2O6S
- Molecular Weight : 438.88 g/mol
- CAS Number : 585549-15-1
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Chlorobenzyl Intermediate : Reacting 4-chlorobenzyl chloride with a suitable nucleophile.
- Synthesis of Dioxidotetrahydrothiophenyl Intermediate : Oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.
- Coupling Reaction : The chlorobenzyl and dioxidotetrahydrothiophenyl intermediates are coupled with 2-(2-methoxyphenoxy)acetic acid under controlled conditions.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma).
- Mechanism of Action : The compound appears to induce cell cycle arrest at the G2/M phase and promote apoptosis in treated cells, which is critical for its anticancer effects .
Enzyme Inhibition
The compound may also act as an inhibitor of specific kinases involved in signaling pathways that regulate cell growth and survival. Such inhibition can lead to therapeutic benefits in conditions where these pathways are dysregulated, such as cancer.
Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of various compounds similar to this compound, it was found that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer cell lines. Flow cytometry analyses confirmed that this reduction was associated with increased apoptosis rates .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound interacts with cellular targets. It was observed that the presence of the dioxidotetrahydrothiophene moiety enhances its binding affinity to specific enzymes, potentially leading to a more pronounced biological effect compared to structurally similar compounds lacking this feature.
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C19H19ClN2O6S |
| Molecular Weight | 438.88 g/mol |
| CAS Number | 585549-15-1 |
| Anticancer Activity | Significant inhibition of cell proliferation in MCF-7, SW480, A549 cells |
| Mechanism of Action | Induces G2/M cell cycle arrest and apoptosis |
| Enzyme Inhibition | Potential inhibitor of specific kinases |
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S/c1-26-18-4-2-3-5-19(18)27-13-20(23)22(17-10-11-28(24,25)14-17)12-15-6-8-16(21)9-7-15/h2-9,17H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEGEYGQDJJQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














